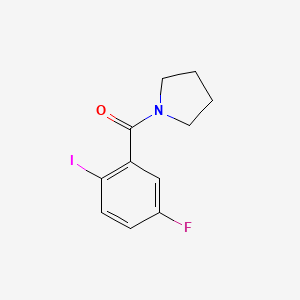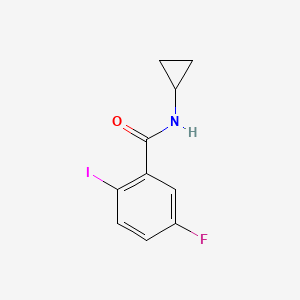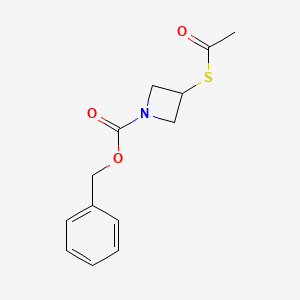![molecular formula C9H6Br2S B3096383 5-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 128104-93-8](/img/structure/B3096383.png)
5-Bromo-2-(bromomethyl)benzo[b]thiophene
Overview
Description
5-Bromo-2-(bromomethyl)benzo[b]thiophene is a chemical compound with the molecular formula C9H6Br2S . It is a derivative of benzo[b]thiophene, an aromatic organic compound . This compound is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .
Synthesis Analysis
The synthesis of benzo[b]thiophenes, including derivatives like this compound, involves various strategies. A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides is one such method . Another approach involves the thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide . More recent developments include the use of nickel and palladium-based catalytic systems for the synthesis of thiophene-based conjugated polymers .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C9H6Br2S . It is a derivative of benzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom .Scientific Research Applications
Suzuki–Miyaura Coupling
“5-Bromo-2-(bromomethyl)benzo[b]thiophene” can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, including “this compound”, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Pharmaceutical Drugs
“this compound” is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs have various therapeutic applications, making “this compound” an important component in pharmaceutical research .
Organic Light Emitting Diodes (OLEDs)
This compound also has applications in the development of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Organic Field-Effect Transistors (OFETs)
“this compound” can be used in the development of Organic Field-Effect Transistors (OFETs) . OFETs are used in various electronic devices, including digital televisions and e-paper .
Photovoltaic Devices
This compound has applications in the development of photovoltaic devices . These devices convert light into electricity and are used in solar panels .
Conductive Polymers
“this compound” can be used in the synthesis of conductive polymers . These polymers have tremendous conducting properties and have been utilized in a broad spectrum of applications including organic thin-film transistors, sensors for organic, inorganic, and biological materials, photovoltaic cells, electron beam lithography and optically active films and solutions of chiral polymers .
Organic Semiconductors
Lastly, “this compound” has applications in the development of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(bromomethyl)benzo[b]thiophene is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in various synthetic processes, particularly in the formation of carbon–carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various synthetic processes, particularly in the field of organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHWMODTVOWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


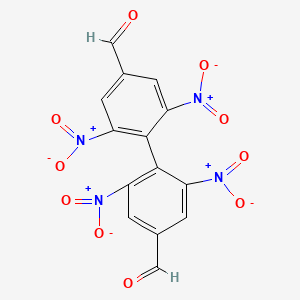
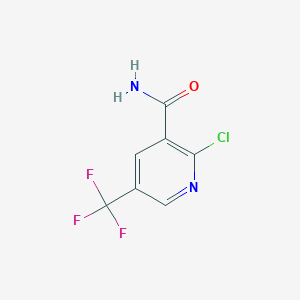
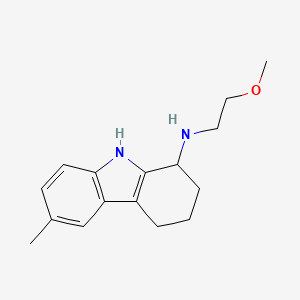
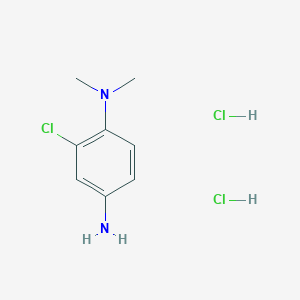

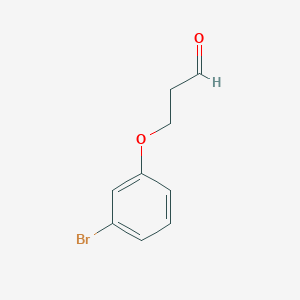
![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3096336.png)
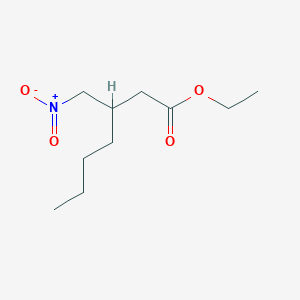
![Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B3096355.png)

![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)
